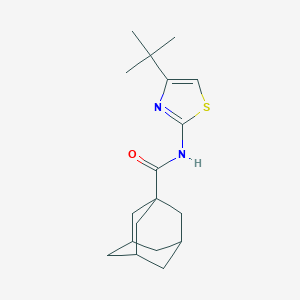
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, also known as TACB, is a novel compound that has gained attention in the scientific community for its potential applications in research. TACB belongs to the class of adamantane carboxamides and has a unique chemical structure that makes it an attractive candidate for various research studies.
Scientific Research Applications
Synthesis and Chemical Properties
- A microwave-assisted synthesis method was developed for N-substituted carboxamide derivatives with an adamantyl moiety, showing potent antiviral activity against influenza viruses. This highlights the compound's potential in antiviral research (Göktaş et al., 2012).
- A mild and efficient one-pot Curtius rearrangement process was used for preparing N-tert-butyl adamantanyl-1-yl-carbamate, demonstrating the compound's versatility in organic synthesis (Leogane & Lebel, 2009).
- Catalytic synthesis methods have been explored for N-Aryladamantane-1-carboxamides, indicating efficient yields and the importance of adamantane derivatives in medicinal chemistry (Shishkin et al., 2020).
Biological Activities and Applications
- The study of adamantane-1,3,4-thiadiazole hybrids revealed insights into noncovalent interactions, offering potential applications in the development of new pharmaceutical compounds (El-Emam et al., 2020).
- Synthesis and properties of N,N′-Disubstituted ureas containing adamantane were explored, highlighting methods to incorporate adamantane into diverse chemical structures for potential medicinal applications (Danilov et al., 2020).
- Novel 1-adamantanecarboxamides were synthesized and examined for their selectivity as 5-HT2 receptor antagonists, suggesting applications in neurology and pharmacology (Fujio et al., 2000).
Antimicrobial and Anti-inflammatory Activities
- Synthesis and evaluation of adamantylated compounds for antimicrobial and anti-inflammatory activities were reported, demonstrating the compound's potential in addressing bacterial infections and inflammation (Kadi et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antibacterial activity .
Mode of Action
These compounds interact with bacterial cells, leading to their destruction .
Biochemical Pathways
Related compounds have been found to disrupt bacterial cell function, leading to their death .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Related compounds have been found to exhibit antibacterial activity, suggesting that oprea1_475684 may also have similar effects .
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)14-10-22-16(19-14)20-15(21)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUIBMBHMUWGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4Z)-1-(4-fluorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422155.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B422156.png)
![N-cyclopentyl-2-{(2-ethylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422157.png)
![methyl 2-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422158.png)
![methyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422159.png)
![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B422162.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422163.png)
![N-cyclopentyl-2-{[4-(1-methylethyl)phenyl][(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422166.png)
![{4-bromo-2-[5-hydroxy-3-(methoxycarbonyl)-2-methyl-4H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B422170.png)
![methyl 4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422171.png)
![methyl 4-(3-bromo-4,5-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422173.png)
![methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422174.png)
![methyl 4-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422175.png)
![methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422178.png)